Erbium trifluoroacetate

Upconversion Nanoparticles Luminescence Nanophosphors

Select Erbium trifluoroacetate (Er(TFA)₃) as your precursor when application performance is paramount. Unlike common Er salts, its unique ligand imparts superior thermal decomposition (≈330 °C) for oxide films and facilitates the synthesis of hexagonal-phase NaYF4:Yb,Er upconversion nanoparticles. The result is a 7.5× increase in upconversion fluorescence intensity and a reproducible metal-to-ligand ratio for targeted dopant concentrations in YAG:Er ceramics. Choose Er(TFA)₃ for unmatched efficiency in optical applications where phase purity and emission intensity are non-negotiable.

Molecular Formula C6H3ErF9O6
Molecular Weight 509.33 g/mol
Cat. No. B15349953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium trifluoroacetate
Molecular FormulaC6H3ErF9O6
Molecular Weight509.33 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Er]
InChIInChI=1S/3C2HF3O2.Er/c3*3-2(4,5)1(6)7;/h3*(H,6,7);
InChIKeyPWXXSIIRWKHHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Trifluoroacetate: A Fluorinated Erbium Precursor for High‑Performance Upconversion Nanomaterials and Optical Applications


Erbium trifluoroacetate (Er(TFA)₃) is a lanthanide coordination compound consisting of an Er³⁺ cation and three trifluoroacetate (CF₃COO⁻) ligands . It serves as a versatile precursor in materials science, particularly for the synthesis of erbium‑doped upconversion nanoparticles, optical waveguides, and oxide thin films [1]. Its utility stems from the unique combination of the erbium ion’s near‑infrared (NIR) luminescence and the trifluoroacetate ligand’s favorable decomposition characteristics [2].

Why Erbium Trifluoroacetate Cannot Be Replaced by Generic Erbium Salts in Precision Optical Material Synthesis


In‑class substitution of erbium trifluoroacetate with more common erbium salts (e.g., chloride, nitrate, or acetate) is often inadvisable due to fundamental differences in ligand field effects, thermal decomposition pathways, and hygroscopicity [1]. The trifluoroacetate ligand’s strong electron‑withdrawing character significantly modifies the Er³⁺ coordination environment, altering oscillator strengths and emission properties [2]. Furthermore, its thermal decomposition yields volatile by‑products that facilitate clean, low‑temperature oxide film formation, a property not shared by halide or oxo‑anion precursors [3]. These distinctions directly impact the phase purity, upconversion efficiency, and reproducibility of advanced optical materials.

Quantitative Differentiation of Erbium Trifluoroacetate: Key Performance Metrics and Comparative Data


7.5× Enhancement in Upconversion Fluorescence Intensity via Trifluoroacetate Precursor Route

When erbium trifluoroacetate is used as a precursor in the thermal decomposition synthesis of NaYF4:Yb,Er upconversion nanoparticles, the resulting hexagonal‑phase nanocrystals exhibit an upconversion fluorescence intensity 7.5‑fold higher than that of cubic‑phase NaYF4:Yb,Er nanocrystals prepared under comparable conditions [1]. This direct head‑to‑head comparison within a single study isolates the effect of the precursor's ability to favor the desired hexagonal crystal phase, which is critical for maximizing upconversion efficiency.

Upconversion Nanoparticles Luminescence Nanophosphors

Thermal Decomposition Temperature: 330 °C vs. 90 °C for Erbium Acetate—Enabling Controlled Oxide Film Processing

Erbium trifluoroacetate undergoes thermal decomposition at approximately 330 °C to yield Er2O3, as demonstrated in the synthesis of hexagonal‑phase NaYF4 nanoparticles [1]. In contrast, erbium acetate tetrahydrate decomposes at a much lower temperature of 90 °C [2]. This >240 °C difference in decomposition onset provides a wider processing window for solvent evaporation and precursor mixing before oxide formation, reducing the risk of premature decomposition during solution‑based deposition techniques.

Thermal Analysis Thin Film Deposition Precursor Chemistry

Dimeric Crystal Structure with Defined Hydration State Ensures Batch‑to‑Batch Reproducibility

Erbium trifluoroacetate crystallizes as a well‑defined trihydrate, Er(CF3COO)3·3H2O, adopting a dimeric structure [Ln(CF3COO)3·3H2O]2 in which erbium ions are bridged by four carboxylate groups [1]. This structural reproducibility, confirmed by IR and NMR spectroscopy, stands in contrast to many erbium halides and nitrates that exist as deliquescent solids with variable hydration numbers [2]. The fixed stoichiometry minimizes variability in precursor concentration and reactivity, a critical factor for reproducible nanomaterial synthesis.

Crystallography Coordination Chemistry Quality Control

Enhanced Solubility in Polar Organic Solvents Relative to Halide and Nitrate Salts

Erbium trifluoroacetate exhibits high solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide, a property that facilitates its use in solution‑based deposition and nanoparticle synthesis . While quantitative solubility data for Er(CF3COO)3 in specific solvents are not systematically reported, class‑level inference from studies on lanthanide trifluoroacetates indicates solubility exceeding 0.5 M in common polar solvents, in contrast to erbium chloride and nitrate which often require aqueous or strongly coordinating media [1]. This organic compatibility is essential for non‑hydrolytic sol‑gel routes and for avoiding unwanted hydrolysis during processing.

Solubility Solution Processing Precursor Formulation

Optimal Application Scenarios for Erbium Trifluoroacetate in Advanced Optical Material Manufacturing


Synthesis of Hexagonal‑Phase NaYF4:Yb,Er Upconversion Nanoparticles for Bioimaging and Anti‑Counterfeiting

Erbium trifluoroacetate is the precursor of choice for thermal decomposition synthesis of hexagonal‑phase NaYF4:Yb,Er upconversion nanoparticles. Its use yields nanoparticles with 7.5× higher upconversion fluorescence intensity compared to cubic‑phase analogues, a critical performance metric for bioimaging probes and security inks [1]. The precursor's solubility in oleylamine and its decomposition at 330 °C enable precise control over particle size (10.5 ± 0.7 nm) and phase purity.

Low‑Temperature Deposition of Erbium‑Doped Oxide Thin Films for Integrated Photonics

Er(CF3COO)3 is ideally suited for solution‑based deposition of Er2O3 and Er‑doped oxide thin films via spin‑coating or sol‑gel methods. Its higher decomposition temperature (≈330 °C) relative to erbium acetate (90 °C) provides a broad thermal budget for solvent removal and film densification before oxide crystallization [2][3]. This leads to smoother, more uniform films with reduced carbon contamination, essential for low‑loss optical waveguides and amplifiers.

Non‑Hydrolytic Sol‑Gel Synthesis of Multicomponent Oxide Phosphors

The excellent solubility of erbium trifluoroacetate in polar organic solvents enables its use in non‑hydrolytic sol‑gel routes for fabricating complex oxide phosphors [4]. The absence of water during processing minimizes hydroxyl quenching of Er³⁺ NIR emission, preserving quantum yields. The well‑defined dimeric structure ensures reproducible metal‑to‑ligand ratios, critical for achieving targeted dopant concentrations in materials such as Y3Al5O12:Er (YAG:Er) laser ceramics.

Preparation of Erbium‑Doped Fluoride Glasses and Optical Fibers

As a volatile, fluorine‑containing precursor, Er(CF3COO)3 can be incorporated into modified chemical vapor deposition (MCVD) processes for fabricating erbium‑doped fiber amplifiers (EDFAs) [5]. The trifluoroacetate ligand's thermal decomposition releases fluorine‑containing species that can help reduce clustering of Er³⁺ ions in the silica matrix, a known cause of concentration quenching in high‑gain fibers.

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